molecular formula C27H26N4O B2511337 3,3-diphenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one CAS No. 2034424-34-3

3,3-diphenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one

Cat. No.: B2511337
CAS No.: 2034424-34-3
M. Wt: 422.532
InChI Key: VZAQWNXNDYFKEK-UHFFFAOYSA-N
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Description

3,3-Diphenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one is a complex organic compound featuring multiple aromatic rings and a triazole moiety

Scientific Research Applications

3,3-Diphenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The aromatic rings and triazole moiety make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: The compound can be used as a probe to study biological pathways involving triazole-containing molecules.

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety measures should be taken when handling it .

Future Directions

Future research could involve studying the biological activity of this compound, optimizing its synthesis, and investigating its potential applications .

Biochemical Analysis

Biochemical Properties

These interactions can influence biochemical reactions in various ways, depending on the specific nature of the interaction and the biomolecules involved .

Cellular Effects

Other triazole derivatives have been shown to exhibit antimicrobial and antioxidant activity . They can influence cell function by interacting with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that triazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Other triazole derivatives have been shown to exhibit stability and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Other triazole derivatives have been shown to exhibit varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Other triazole derivatives have been shown to interact with various enzymes or cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Other triazole derivatives have been shown to interact with various transporters or binding proteins, and can influence their localization or accumulation .

Subcellular Localization

Other triazole derivatives have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-diphenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common approach is the use of a click chemistry reaction to form the triazole ring, followed by subsequent functionalization steps to introduce the pyrrolidine and diphenyl groups.

    Click Chemistry Reaction: The triazole ring is formed via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This step involves reacting an azide with a terminal alkyne in the presence of a copper catalyst.

    Functionalization: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with an intermediate compound containing a leaving group.

    Final Assembly: The diphenyl groups are introduced through Friedel-Crafts acylation or alkylation reactions, where benzene or substituted benzene reacts with an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the click chemistry step and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,3-Diphenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where nucleophiles such as amines or thiols replace leaving groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Comparison with Similar Compounds

Similar Compounds

    3,3-Diphenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-ol: Similar structure but with an alcohol group instead of a ketone.

    3,3-Diphenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-amine: Similar structure but with an amine group instead of a ketone.

Uniqueness

The presence of both the triazole and pyrrolidine rings in 3,3-diphenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one makes it unique compared to other compounds with only one of these features. This dual functionality can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3,3-diphenyl-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O/c32-27(18-25(21-10-4-1-5-11-21)22-12-6-2-7-13-22)30-17-16-24(19-30)31-20-26(28-29-31)23-14-8-3-9-15-23/h1-15,20,24-25H,16-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZAQWNXNDYFKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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